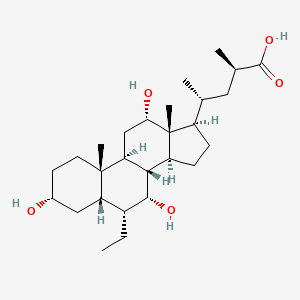

INT-777 R-enantiomer

Descripción

Contextualizing INT-777 R-enantiomer as a Stereoisomer of Academic Interest

INT-777, chemically known as 6α-ethyl-23(S)-methyl-cholic acid, is a synthetic derivative of cholic acid. ontosight.ai Its structure contains multiple chiral centers, leading to the existence of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. ontosight.aimdpi.com The this compound is the mirror image of the more commonly studied S-enantiomer. ontosight.aimedchemexpress.com This distinction is critical in pharmacology, as the biological activity of a compound can be highly dependent on its stereochemistry. ontosight.aiunibo.it In many cases, one enantiomer (the eutomer) is responsible for the desired pharmacological effect, while the other (the distomer) may be less active, inactive, or even contribute to off-target effects. unibo.it The study of individual enantiomers like the this compound is therefore essential for a comprehensive understanding of a drug's mechanism of action and for developing more precise therapeutic agents. unibo.it

Overview of Bile Acid Signaling and G Protein-Coupled Bile Acid Receptor (TGR5) Pharmacology

Bile acids, long known for their role in digestion, are now recognized as important signaling molecules that regulate a variety of metabolic processes, including glucose and lipid metabolism, energy homeostasis, and inflammation. frontiersin.orgxiahepublishing.com They exert these effects by activating specific receptors, most notably the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5), also known as GPBAR1. frontiersin.orgxiahepublishing.com

TGR5 is a membrane-bound receptor expressed in various tissues, including the intestine, gallbladder, certain immune cells, and brown adipose tissue. nih.govnih.gov Upon activation by bile acids, TGR5 initiates a signaling cascade that primarily involves the production of cyclic AMP (cAMP). frontiersin.orgnih.gov This signaling pathway leads to a range of physiological effects. For instance, TGR5 activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose control. frontiersin.orgnih.gov In brown adipose tissue and skeletal muscle, TGR5 activation increases energy expenditure. nih.govnih.gov Furthermore, TGR5 signaling in macrophages has been shown to have anti-inflammatory effects. nih.gov

The discovery of TGR5 and its role in metabolic regulation has made it an attractive therapeutic target for conditions such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). nih.govnih.gov This has spurred the development of synthetic TGR5 agonists, such as INT-777, to modulate its activity for therapeutic benefit. nih.govportlandpress.com

Rationale for Investigating the R-Enantiomer's Distinct Pharmacological Profile

The primary rationale for investigating the this compound stems from the principle of stereoselectivity in drug-receptor interactions. While the S-enantiomer of INT-777 is a potent and selective TGR5 agonist, the R-enantiomer exhibits a different pharmacological profile. medchemexpress.comchemsrc.com Research has shown that the this compound is less potent in activating TGR5 compared to its S-counterpart. medchemexpress.comchemsrc.com

This difference in potency provides a valuable tool for researchers. By comparing the effects of the highly potent S-enantiomer with the less potent R-enantiomer, scientists can confirm that the observed biological effects of INT-777 are indeed mediated by TGR5 activation and not due to off-target effects. This comparative approach is crucial for validating TGR5 as a therapeutic target and for understanding the specific consequences of its activation.

The investigation into the distinct pharmacological profile of the this compound, therefore, serves to refine our understanding of TGR5 pharmacology, validate the therapeutic potential of TGR5 agonists, and provide a more complete picture of the structure-activity relationship of this important class of synthetic bile acid derivatives.

Research Findings on INT-777 Enantiomers

Interactive Data Table: Potency of INT-777 Enantiomers on TGR5

| Compound | EC50 (µM) for TGR5 | Relative Potency |

| INT-777 (S-enantiomer) | 0.82 caymanchem.com | More Potent |

| INT-777 (R-enantiomer) | 4.79 medchemexpress.comchemsrc.com | Less Potent |

Interactive Data Table: Key Characteristics of INT-777 and its R-enantiomer

| Feature | INT-777 (S-enantiomer) | This compound |

| Chemical Name | 6α-ethyl-23(S)-methyl-cholic acid researchgate.net | 6α-ethyl-23(R)-methyl-cholic acid ontosight.ai |

| Primary Target | TGR5 Agonist caymanchem.com | TGR5 Agonist ontosight.ai |

| Reported Biological Activities | Stimulates GLP-1 secretion, increases energy expenditure, reduces hepatic steatosis, anti-inflammatory effects. caymanchem.comnih.govnih.gov | Investigated for its role as a TGR5 agonist. ontosight.ai |

| Metabolism | Partially conjugated with taurine (B1682933) after C23-methyl isomerization. nih.gov | Isomerized from the S-enantiomer and can be conjugated with taurine. |

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBCMXATLRCCLF-VPYPQICLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@@H](C)C(=O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Characterization of Int 777 R Enantiomer

Receptor Binding and Agonist Activity at TGR5

Quantitative Assessment of TGR5 Agonism for the R-enantiomer

The R-enantiomer of INT-777 has been identified as an agonist of TGR5, though with significantly less potency than its S-enantiomer counterpart (INT-777). Quantitative assessments have determined its half-maximal effective concentration (EC50) for TGR5 to be 4.79 μM. medchemexpress.comchemsrc.comglpbio.com This value indicates the concentration of the R-enantiomer required to elicit a half-maximal response from the TGR5 receptor.

Comparative Analysis of TGR5 Binding and Potency with Parent Compound and Other Ligands

In comparative studies, the INT-777 R-enantiomer demonstrates lower potency at the TGR5 receptor compared to its parent compound, INT-777 (also known as S-EMCA). The parent compound, INT-777, is a potent TGR5 agonist with an EC50 of 0.82 μM. caymanchem.commedchemexpress.eumedchemexpress.com This makes the R-enantiomer approximately 5.8 times less potent than the S-enantiomer.

The discovery of INT-777 as a selective TGR5 agonist stemmed from modifications to the cholic acid scaffold, which significantly improved its potency over endogenous bile acids while reducing activity at the Farnesoid X Receptor (FXR). nih.gov Other synthetic agonists have also been developed, some with dual FXR/TGR5 activity like INT-767. researchgate.netmedchemexpress.com

| Compound | Receptor Target(s) | EC50 (µM) |

| This compound | TGR5 | 4.79 |

| INT-777 (S-EMCA) | TGR5 | 0.82 |

| INT-767 | FXR and TGR5 | 0.03 (FXR), 0.63 (TGR5) |

Selectivity Profile Against Related Bile Acid Receptors (e.g., Farnesoid X Receptor, FXR)

A key characteristic of the INT-777 series of compounds is their selectivity for TGR5 over other bile acid-activated nuclear receptors, most notably the Farnesoid X Receptor (FXR). While the parent compound INT-777 was designed for high TGR5 selectivity, the R-enantiomer also exhibits a preference for TGR5, with an EC50 value greater than 100 μM for FXR, indicating very low activity at this receptor. medchemexpress.com This selectivity is a crucial feature, as the distinct signaling pathways of TGR5 and FXR mediate different physiological effects. researchgate.netfda.gov.tw Natural bile acids like chenodeoxycholic acid (CDCA) and cholic acid (CA) can activate both receptors. fda.gov.tw

In Vitro Cellular Responses to this compound

Intracellular Signaling Cascades (e.g., cAMP Production, NF-κB, AKT, ERK Activation)

Activation of TGR5 by its agonists, including the this compound, initiates a cascade of intracellular signaling events. A primary consequence of TGR5 activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govfrontiersin.orgnih.gov This elevation in cAMP is a hallmark of TGR5 agonism and serves as a key second messenger, triggering downstream pathways. nih.govnih.gov

The TGR5-mediated signaling network is complex and involves several other key pathways:

Nuclear Factor-κB (NF-κB): TGR5 activation has been shown to inhibit the pro-inflammatory NF-κB pathway. frontiersin.orgresearchgate.net This occurs through the suppression of IκBα phosphorylation and the subsequent nuclear translocation of the p65 subunit. frontiersin.org

AKT (Protein Kinase B): The AKT signaling pathway, which is crucial for cell survival and metabolism, can be activated by TGR5. frontiersin.orgresearchgate.net

Extracellular Signal-Regulated Kinases (ERK): TGR5 activation can also modulate the ERK pathway, which is involved in cellular processes like proliferation and differentiation. frontiersin.orgresearchgate.net

Modulation of Cellular Secretion Processes (e.g., Glucagon-like Peptide-1 (GLP-1), Insulin)

A significant downstream effect of TGR5 activation is the modulation of cellular secretion processes, particularly those related to metabolic control.

Anti-inflammatory and Metabolic Effects in Cellular Models

In cellular models, the activation of TGR5 by agonists has demonstrated anti-inflammatory and metabolic effects. TGR5 activation is known to suppress macrophage function. mdpi.com For instance, TGR5 stimulation in mouse macrophages and Kupffer cells has been shown to decrease the production of pro-inflammatory cytokines induced by lipopolysaccharides (LPS). jrd.or.kr This anti-inflammatory action is linked to the inhibition of the NLRP3 inflammasome pathway. nih.govresearchgate.net Specifically, TGR5 activation can block NLRP3 inflammasome-dependent inflammation. researchgate.net

Metabolically, TGR5 agonism influences glucose homeostasis and energy expenditure. nih.gov In human enteroendocrine cell lines, the parent compound INT-777 increases ATP production in a cAMP-dependent manner. medchemexpress.com It also stimulates insulin (B600854) secretion in pancreatic β-cells. caymanchem.com Furthermore, in glomerular mesangial cells stimulated with high glucose, INT-777 treatment has been observed to reduce the protein expressions of fibronectin (FN) and transforming growth factor-beta 1 (TGF-β1). medchemexpress.com

Cholerectic Activity in Cellular Systems

The choleretic activity of TGR5 agonists is linked to their effects on cholangiocytes, the epithelial cells lining the bile ducts. TGR5 is highly expressed in these cells. nih.gov Activation of TGR5 in cholangiocytes induces chloride secretion, which in turn promotes bile flow. mdpi.comkarger.com This process is believed to form a "bicarbonate umbrella" that protects liver cells from the toxicity of bile acids. mdpi.com Studies have shown that TGR5 activation regulates chloride and bicarbonate secretion in biliary epithelial cells. explorationpub.comnih.gov Specifically, TGR5 can regulate chloride secretion in human gallbladder and other epithelial cells through its impact on the cystic fibrosis transmembrane conductance regulator (CFTR). explorationpub.com

In Vivo Preclinical Studies of this compound (Non-Human Models)

The in vivo effects of the this compound and its parent compound have been investigated in various non-human models to assess their therapeutic potential in metabolic, inflammatory, neurological, and cardiovascular contexts.

Evaluation in Metabolic Disorder Models (e.g., Diet-Induced Obesity, Hepatic Steatosis)

In animal models of metabolic disorders, TGR5 agonists have shown beneficial effects. The parent compound, INT-777, when administered to mice with diet-induced obesity, was found to increase energy expenditure, and reduce both adiposity and hepatic steatosis. caymanchem.comcenmed.com It has also been shown to alleviate liver fat accumulation and improve insulin sensitivity in obese mice. frontiersin.org Specifically, in a mouse model of oestrogen deficiency-related postmenopausal obesity and hepatic steatosis, treatment with INT-777 attenuated body weight gain. nih.gov These effects are attributed to the role of TGR5 in regulating energy homeostasis. nih.gov

Table 1: Effects of INT-777 in Metabolic Disorder Models

| Model | Compound | Observed Effects |

|---|---|---|

| Diet-Induced Obese Mice | INT-777 | Increased energy expenditure, reduced hepatic steatosis and adiposity. caymanchem.comcenmed.com |

| Obese Mice | INT-777 | Alleviated liver fat accumulation, improved insulin sensitivity. frontiersin.org |

| Ovariectomized Mice on High-Fat Diet | INT-777 | Attenuated body weight gain. nih.gov |

Assessment in Inflammatory Disease Models (e.g., Acute Pancreatitis, Neuroinflammation)

The anti-inflammatory properties of TGR5 activation have been explored in various in vivo models of inflammatory diseases. In a mouse model of acute pancreatitis, INT-777 was found to reduce the severity of the condition by decreasing pancreatic tissue damage, lowering serum levels of amylase and lipase, and reducing pro-inflammatory cytokines. nih.gov The mechanism is believed to involve the inhibition of reactive oxygen species (ROS) production and the NLRP3 inflammasome pathway in pancreatic acinar cells. nih.gov

In the context of neuroinflammation, INT-777 has shown protective effects. In a mouse model of Parkinson's disease, it prevented neurodegeneration and microglia activation. nih.gov It also inhibited the release of tumor necrosis factor-alpha (TNF-α) and other chemokines in the brain. nih.gov Furthermore, in a rat model of subarachnoid hemorrhage, INT-777 was found to inhibit NLRP3-ASC inflammasome-mediated neuroinflammation. targetmol.com

Table 2: Effects of INT-777 in Inflammatory Disease Models

| Model | Compound | Observed Effects |

|---|---|---|

| Acute Pancreatitis (Mouse) | INT-777 | Reduced pancreatic damage, decreased pro-inflammatory cytokines, inhibited ROS and NLRP3 inflammasome. nih.gov |

| Parkinson's Disease (Mouse) | INT-777 | Prevented neurodegeneration, inhibited microglia activation and TNF-α release. nih.gov |

| Subarachnoid Hemorrhage (Rat) | INT-777 | Inhibited NLRP3-ASC inflammasome-mediated neuroinflammation. targetmol.com |

Investigations in Neurological and Cardiovascular Preclinical Contexts (Mechanistic Focus)

Mechanistic studies in preclinical models have further elucidated the role of TGR5 activation in neurological and cardiovascular systems. In a mouse model of Alzheimer's disease, INT-777 has been used to study the alleviation of cognitive impairment and synaptic dysfunction. glpbio.com The neuroprotective effects in a Parkinson's disease model were associated with the modulation of mitochondrial dynamics in microglia, involving the activation of the NRF2 pathway and p62/LC3B-mediated autophagy. nih.gov

From a cardiovascular perspective, TGR5 activation has been linked to the inhibition of atherosclerosis by reducing macrophage inflammation and lipid loading. explorationpub.com The dual FXR/TGR5 agonist INT-767 has shown superiority in inhibiting atherosclerosis in animal models compared to single agonists. jrd.or.kr In mouse cardiomyocytes, INT-777 has been shown to affect the expression of calcineurin (CaN) in the context of high glucose stimulation. medchemexpress.com

Cholerectic Properties in Animal Models

The choleretic effect of the this compound has been demonstrated in animal models. It has been shown to be more choleretic than cholic acid but less so than its S-enantiomer, INT-777. medchemexpress.comcenmed.com The parent compound, INT-777, exhibits a potent choleretic effect in mice. medchemexpress.commedchemexpress.com This effect is attributed to the stimulation of bile flow through TGR5 activation in cholangiocytes. karger.com However, it is noteworthy that some studies in mice did not find a direct or only a slight effect of TGR5 agonists on bile flow, while in rats, TGR5 stimulation was found to be choleretic through bile acid-independent effects. explorationpub.com

Molecular Mechanism of Action and Downstream Signaling Pathways

Elucidation of TGR5 Activation Mechanisms by INT-777 R-enantiomer

The primary molecular target of the this compound is TGR5, a G protein-coupled receptor that plays a crucial role in regulating metabolism. medchemexpress.combiorxiv.org Activation of TGR5 by agonists like the INT-777 enantiomers initiates a signaling cascade that is central to its physiological effects. The process begins with the binding of the ligand to the receptor, which is expressed in various tissues including the gallbladder, spleen, brown adipose tissue, and the gastrointestinal tract. nih.gov

Upon activation by an agonist, TGR5 couples with the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The resulting increase in intracellular cAMP levels is a hallmark of TGR5 activation and serves as the primary second messenger to propagate the signal to downstream effector proteins. biorxiv.orgnih.gov

Stereochemistry plays a critical role in the efficacy of TGR5 activation. The this compound is a stereoisomer of the more extensively studied 6α-ethyl-23(S)-methylcholic acid (S-EMCA), commonly known as INT-777 or the S-enantiomer. glpbio.com Research demonstrates a clear distinction in potency between the two, with the R-enantiomer being significantly less potent. glpbio.commedchemexpress.eunih.gov The S-enantiomer (INT-777) exhibits an EC50 of 0.82 µM for TGR5, while the this compound has a reported EC50 of 4.79 μM. glpbio.comcaymanchem.comtargetmol.com This difference in potency underscores the stereoselectivity of the TGR5 binding pocket. nih.gov While both enantiomers activate the receptor, the specific spatial arrangement of the S-enantiomer allows for a more effective interaction and a stronger subsequent signaling response.

| Compound | Synonym | Target Receptor | Potency (EC50) |

|---|---|---|---|

| INT-777 S-enantiomer | INT-777, S-EMCA | TGR5 | 0.82 µM caymanchem.com |

| This compound | S-EMCA R enantiomer | TGR5 | 4.79 µM glpbio.commedchemexpress.eunih.gov |

Identification of Upstream Regulatory Elements and Downstream Effectors (e.g., NLRP3 Inflammasome Pathway, PKA)

The signaling cascade initiated by TGR5 activation has significant downstream consequences, most notably the modulation of the NLRP3 inflammasome and the activation of Protein Kinase A (PKA). The majority of the detailed mechanistic research has been conducted using the more potent S-enantiomer, INT-777.

Activation of TGR5 leads to an increase in intracellular cAMP, which in turn directly activates PKA. nih.govresearchgate.netnih.gov PKA is a critical downstream effector that phosphorylates various target proteins, mediating a wide range of cellular responses. researchgate.net The TGR5/cAMP/PKA axis has been identified as a key pathway through which the anti-inflammatory effects of TGR5 agonists are exerted. nih.govtargetmol.comnih.gov

One of the most significant downstream effects of this pathway is the inhibition of the NLRP3 inflammasome. nih.govmdpi.com The NLRP3 inflammasome is a multiprotein complex in the cytosol of immune cells that, when activated, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. mdpi.com Studies using the S-enantiomer INT-777 have shown that the TGR5-cAMP-PKA signaling pathway leads to the phosphorylation of the NLRP3 protein. nih.govmdpi.com This post-translational modification inhibits the assembly and activation of the inflammasome complex. mdpi.com Consequently, TGR5 activation by INT-777 markedly suppresses the maturation and secretion of IL-1β and IL-18, thereby reducing the inflammatory response. medchemexpress.comnih.gov This inhibitory effect on the NLRP3 inflammasome is a central mechanism for the compound's anti-inflammatory properties. nih.govnih.gov

Interplay with Cellular Energy Homeostasis and Inflammatory Networks

Activation of TGR5 is deeply interconnected with the regulation of cellular energy balance and the modulation of inflammatory networks. glpbio.com The effects are primarily mediated through the downstream signaling pathways discussed previously and have been largely characterized using the S-enantiomer, INT-777.

In the context of energy homeostasis, TGR5 activation has been shown to increase energy expenditure. medchemexpress.comcaymanchem.com Studies in mice with diet-induced obesity demonstrated that treatment with INT-777 (S-enantiomer) reduces hepatic steatosis (fatty liver) and adiposity. medchemexpress.comcaymanchem.com This is linked to the receptor's expression in brown adipose tissue and muscle, where its activation can trigger thermogenesis. nih.gov

Beyond the direct inhibition of the NLRP3 inflammasome, TGR5 activation exerts broader anti-inflammatory effects by modulating other inflammatory networks. Research has shown that INT-777 (S-enantiomer) can inhibit the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov In human endometriotic stromal cells, INT-777 was found to dramatically reduce the production of pro-inflammatory cytokines and adhesion molecules induced by tumor necrosis factor-α (TNF-α), including IL-6, IL-8, and monocyte chemoattractant protein-1 (MCP-1). nih.gov This demonstrates a comprehensive dampening of the inflammatory response in various cell types.

Role in Glucose Homeostasis Regulation

TGR5 activation plays a significant role in regulating glucose homeostasis, making it a target of interest for metabolic disorders like type 2 diabetes. frontiersin.org The mechanisms involved have been elucidated primarily through studies with the potent S-enantiomer, INT-777.

A key mechanism by which TGR5 agonists improve glucose control is by stimulating the secretion of glucagon-like peptide-1 (GLP-1). cenmed.comresearchgate.net GLP-1 is an incretin (B1656795) hormone released from enteroendocrine L-cells in the intestine following food intake. nih.govresearchgate.net TGR5 activation on these cells, driven by increased cAMP, enhances GLP-1 release. researchgate.net GLP-1, in turn, potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, inhibits glucagon (B607659) secretion, and promotes satiety, all of which contribute to lower blood glucose levels. researchgate.netresearchgate.net

| Pathway/Process | Effect of TGR5 Activation (via INT-777 S-enantiomer) | Key Mediators | Reference |

|---|---|---|---|

| NLRP3 Inflammasome | Inhibition of activation and cytokine release | cAMP, PKA | nih.govmdpi.com |

| Cellular Energy | Increased energy expenditure, reduced hepatic steatosis | TGR5 in brown adipose tissue and muscle | medchemexpress.comcaymanchem.com |

| Inflammatory Networks | Reduced pro-inflammatory cytokine production (IL-6, IL-8) | Inhibition of NF-κB pathway | nih.gov |

| Glucose Homeostasis | Improved glucose tolerance and insulin sensitivity | Stimulation of GLP-1 secretion | frontiersin.orgcenmed.comresearchgate.net |

Structure Activity Relationship Sar and Stereochemical Investigations

Importance of Chirality in Biological Activity of INT-777 R-enantiomer

Chirality, a fundamental property of many organic molecules, plays a pivotal role in the biological activity of the synthetic bile acid derivative INT-777. mdpi.com The specific three-dimensional arrangement of atoms, or stereochemistry, dictates how a molecule interacts with its biological target, which in the case of INT-777 is the Takeda G protein-coupled receptor 5 (TGR5). ontosight.ainih.gov Biological systems, including receptors like TGR5, are inherently chiral, composed of amino acids and other building blocks that exist in specific stereoisomeric forms. This inherent chirality of biological macromolecules leads to stereoselective interactions with chiral ligands, meaning that one enantiomer of a drug can exhibit significantly different pharmacological activity compared to its mirror image. mdpi.comresearchgate.net

In the context of INT-777, which is chemically known as 6α-ethyl-23(S)-methylcholic acid, the "S" designation at the 23rd carbon position is crucial for its potent and selective agonism of the TGR5 receptor. nih.gov Research has demonstrated that the stereochemistry at this specific position in the side chain of bile acid derivatives is a key determinant of TGR5 selectivity. nih.gov The introduction of a methyl group at the C(23) position with the S-configuration enhances the compound's ability to activate TGR5. nih.govresearchgate.net

The R-enantiomer of INT-777, 6α-ethyl-23(R)-methyl-cholic acid, has a different spatial arrangement of the methyl group at the chiral center on the side chain. ontosight.ai This seemingly minor structural alteration can lead to a dramatic difference in biological effect. While the S-enantiomer is a potent TGR5 agonist, the R-enantiomer would be expected to have a different, likely reduced, affinity and/or efficacy at the receptor due to a less optimal fit within the chiral binding pocket of TGR5. mdpi.com This highlights the principle that for a chiral drug, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even mediate different effects. mdpi.com The precise stereochemical configuration of INT-777 is therefore a critical factor that underpins its specific biological function as a TGR5 agonist. ontosight.ainih.gov

Identification of Key Structural Determinants for TGR5 Agonism

The potent and selective agonistic activity of the this compound on the Takeda G protein-coupled receptor 5 (TGR5) is a direct result of specific structural features within the molecule. Research into the structure-activity relationship (SAR) of bile acid derivatives has identified several key determinants crucial for effective TGR5 activation.

The core steroid nucleus of cholic acid serves as the foundational scaffold. researchgate.net However, modifications at specific positions have been shown to dramatically enhance TGR5 agonism and selectivity. One of the most significant modifications in INT-777 is the introduction of a 6α-ethyl group. nih.gov This addition to the steroid backbone contributes significantly to the compound's potency.

Furthermore, the stereochemistry and substitution on the side chain are critical. The presence of a methyl group at the C-23 position is a key feature that confers selectivity for TGR5. nih.govresearchgate.net Specifically, the (S)-configuration of this methyl group, as found in the potent agonist S-EMCA (INT-777), is crucial for optimal interaction with the receptor. nih.govresearchgate.net This highlights the importance of stereochemistry in the side chain for TGR5 activation.

Cryo-electron microscopy structures of the TGR5 complex have revealed a large, oval-shaped ligand-binding pocket. researchgate.netresearchgate.net The interaction of INT-777 within this pocket is stabilized by a network of interactions. Key residues within the TGR5 binding site that are crucial for agonist binding and receptor activation have been identified through mutagenesis and computational studies. These include Asn93 and Glu169. nih.gov Docking studies have shown that the carboxyl group of INT-777 can form a hydrogen bond with the amine group of Asn93. researchgate.net A triplet of leucine (B10760876) residues (L244, L263, and L266) also appears to be a critical "fingerprint reader" for distinguishing between different bile acids and mediating their interaction with GPBAR. biorxiv.org

Design, Synthesis, and Evaluation of Analogues and Derivatives of this compound

The discovery of INT-777 as a potent and selective TGR5 agonist spurred further research into the design, synthesis, and evaluation of its analogues and derivatives to refine the structure-activity relationship (SAR) and potentially discover compounds with improved properties. nih.gov These efforts have focused on modifying both the steroidal nucleus and the side chain of the bile acid scaffold. researchgate.net

Systematic modifications have been explored to understand the contribution of different parts of the INT-777 molecule to its activity. For instance, the synthesis of various 23-alkyl-substituted and 6,23-alkyl-disubstituted derivatives of chenodeoxycholic acid (CDCA) and cholic acid (CA) has been a key strategy. frontiersin.orgnih.gov These studies confirmed that the introduction of a methyl group at the C23(S) position is a critical determinant for TGR5 selectivity. nih.govresearchgate.net

Building on the knowledge that the 6α-ethyl group enhances potency, researchers have synthesized and tested other derivatives with modifications at this and other positions on the steroid core. nih.gov For example, starting from avicholic acid, a natural bile acid, chemical modifications led to the discovery of 6α-ethyl-16-epi-avicholic acid, which exhibited enhanced potency at TGR5. nih.gov

The evaluation of these newly synthesized analogues typically involves in vitro cell-based functional assays to measure their ability to activate TGR5. nih.gov This is often done by quantifying the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream second messenger of TGR5 activation. nih.govresearchgate.net These assays allow for the determination of key parameters such as the half-maximal effective concentration (EC50), which indicates the potency of the compound.

The table below summarizes the TGR5 agonistic activity of INT-777 and some of its related analogues.

| Compound Name | Structure | TGR5 EC50 (µM) | Key Structural Features |

| INT-777 (S-EMCA) | 6α-ethyl-23(S)-methylcholic acid | 0.82 caymanchem.com | 6α-ethyl group, 23(S)-methyl group on a cholic acid scaffold. nih.gov |

| INT-767 | 6α-ethyl-23(S)-methyl-chenodeoxycholic acid | - | Dual agonist for TGR5 and FXR. researchgate.net |

| INT-747 (Obeticholic Acid) | 6α-ethyl-chenodeoxycholic acid | - | Selective FXR agonist, lacks the 23(S)-methyl group. nih.govresearchgate.net |

| BAR501 | - | 1.03 researchgate.net | A potent and selective GPBAR1 (TGR5) agonist. researchgate.net |

These studies, by systematically altering the structure of INT-777 and evaluating the biological consequences, have provided a deeper understanding of the molecular requirements for TGR5 agonism. This knowledge is invaluable for the rational design of new, potentially more effective and selective TGR5 modulators.

Computational Modeling for Ligand-Receptor Interactions and Stereoselectivity

Computational modeling has been an indispensable tool for elucidating the intricate interactions between the this compound and the TGR5 receptor, as well as for understanding the basis of its stereoselectivity. nih.gov In the absence of an experimentally determined crystal structure for TGR5 for a long time, homology modeling was initially employed to construct a three-dimensional representation of the receptor. nih.govresearchgate.net These models, often embedded in a simulated lipid bilayer to mimic the cell membrane environment, have been crucial for initial docking studies. researchgate.net

Molecular docking simulations have been used to predict the preferred binding pose of INT-777 within the TGR5 binding pocket. nih.govmdpi.com These simulations have consistently shown that INT-777 and its analogues bind within a specific active site of the receptor. researchgate.net The docking studies have been instrumental in identifying key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. For instance, the carboxyl group of INT-777 is predicted to form a hydrogen bond with the amine group of Asn93, while other interactions with residues like Tyr240 have also been implicated in receptor activation. nih.govresearchgate.net

Molecular dynamics (MD) simulations have provided further insights into the stability of the ligand-receptor complex over time. frontiersin.org By simulating the movements of atoms in the complex, MD studies can assess the stability of the binding pose predicted by docking and analyze the dynamics of the interactions. frontiersin.org These simulations have helped to confirm the stability of INT-777 within the TGR5 binding pocket and have been used to study the conformational changes in the receptor upon ligand binding. researchgate.netfrontiersin.org

The cryo-electron microscopy structure of TGR5 in complex with INT-777 has more recently provided a high-resolution view of the binding site, confirming and refining the predictions from earlier computational models. researchgate.netresearchgate.net This structural information reveals a large, oval-shaped binding pocket and has allowed for a more precise analysis of the interactions. researchgate.netresearchgate.net Computational analysis of this structure has highlighted the importance of a triplet of leucine residues (L244, L263, and L266) in recognizing different bile acids. biorxiv.org

Furthermore, computational approaches are vital for understanding the stereoselectivity of INT-777. By modeling and comparing the binding of both the R- and S-enantiomers at the C23 position, it is possible to rationalize the observed differences in their biological activity. The models can demonstrate how the different spatial arrangement of the methyl group in the R-enantiomer leads to a less favorable or sterically hindered fit within the chiral binding pocket of TGR5, resulting in reduced affinity and/or efficacy compared to the S-enantiomer.

The table below details the key amino acid residues in TGR5 that have been identified through computational modeling to interact with INT-777.

| Interacting Residue | Type of Interaction | Computational Method |

| Asn93 | Hydrogen Bond researchgate.net | Molecular Docking, Site-Directed Mutagenesis nih.govresearchgate.net |

| Glu169 | - | Site-Directed Mutagenesis nih.gov |

| Tyr240 | Hydrogen Bond unipg.it | Molecular Docking mdpi.com |

| L244, L263, L266 | Hydrophobic Interactions biorxiv.org | Structural Analysis of Cryo-EM structure biorxiv.org |

| S247 | Hydrogen Bond unipg.it | Structural Analysis of Cryo-EM structure biorxiv.org |

| Y89 | Hydrogen Bond unipg.it | Molecular Docking mdpi.com |

Preclinical Pharmacokinetics and Biotransformation of Int 777 R Enantiomer

Absorption and Distribution in Preclinical Models

Studies in bile fistula rats using intraduodenal administration show that INT-777 (the S-enantiomer) is absorbed from the intestine. Following administration, the compound is detected in plasma and distributes to the liver.

After intravenous infusion of the S-enantiomer (INT-777) in rats, the compound was found in plasma at relatively high concentrations in its unmodified form. The C23(R) isomer also appeared in plasma, but to a much lesser extent, along with its taurine (B1682933) conjugate. At the end of the experiment, analysis of liver tissue revealed the presence of the parent S-enantiomer (unmodified), the C23(R) isomer, and taurine-conjugated forms of both.

Table 1: Distribution of INT-777 and its C23(R) Isomer Metabolite in Rat Plasma and Liver

| Analyte | Form | Plasma | Liver |

|---|---|---|---|

| INT-777 (S-isomer) | Unmodified | Present | Present |

| Taurine Conjugate | - | Present | |

| C23(R) Isomer | Unmodified | Present (low concentration) | Present |

| Taurine Conjugate | Present (low concentration) | Present |

Source: Data derived from Roda et al., 2014.

Stereoselective Metabolism and Metabolite Identification (e.g., Cytochrome P450 Involvement)

The biotransformation of INT-777 is characterized by significant stereoselectivity. In preclinical rat models, INT-777, the 23(S)-methyl isomer, is poorly conjugated with taurine. researchgate.net This resistance to conjugation is attributed to the steric hindrance created by the methyl group at the C23(S) position. researchgate.net

As a result of this inefficient conjugation, the primary metabolic pathway for the S-enantiomer is its epimerization to the C23(R) isomer. researchgate.net This identified metabolite, 6α-ethyl-23(R)-methylcholic acid, is the "INT-777 R-enantiomer." researchgate.net This R-isomer, along with the parent S-isomer, is then partly conjugated with taurine before excretion. researchgate.net While specific enzymes like Cytochrome P450s are central to the metabolism of many xenobiotics, the available literature on INT-777 focuses on this unique stereoisomerization and subsequent conjugation as the key metabolic steps. researchgate.netmdpi.com

Excretion Pathways and Biliary Excretion Studies

The primary route of excretion studied for INT-777 and its R-enantiomer metabolite is biliary excretion. researchgate.net In studies using bile fistula rats, both intravenous and intraduodenal administration of INT-777 (S-isomer) resulted in its secretion into the bile.

The biliary secretion profile is complex, reflecting the stereoselective metabolism. Unlike natural bile acids that are almost completely conjugated before biliary secretion, INT-777 is secreted into the bile in multiple forms:

Unmodified INT-777 (S-isomer)

The C23(R) isomer metabolite

Taurine conjugates of both the S- and R-isomers researchgate.net

The maximum secretion rate into bile was found to be significantly higher after direct intravenous infusion compared to intraduodenal administration, indicating its hepatic uptake and transport characteristics.

Comparison of Pharmacokinetic Profiles with Parent Compound

The pharmacokinetic profile of INT-777 and its subsequent R-isomer formation differs markedly from its natural parent analogue, cholic acid (CA). Cholic acid is efficiently and almost completely conjugated with taurine in the liver before being secreted into the bile.

In contrast, INT-777's structure, specifically the C23(S)-methyl group, impedes this efficient conjugation. researchgate.net This leads to a distinct pharmacokinetic pathway defined by its conversion to the C23(R) isomer and the biliary excretion of a mixture of free and conjugated forms of both S- and R-isomers. Furthermore, the recovery of INT-777 in bile was much higher following intravenous versus intraduodenal administration, a pattern different from its natural analogue, highlighting its unique absorption and first-pass hepatic handling.

Table 2: Comparison of Metabolic and Excretion Features

| Feature | Cholic Acid (Parent Analogue) | INT-777 (S-Isomer) | INT-777 R-Isomer (Metabolite) |

|---|---|---|---|

| Primary Metabolism | Efficient taurine conjugation | Epimerization to R-isomer; poor taurine conjugation | Partial taurine conjugation |

| Primary Biliary Form | Taurine conjugate | Unmodified, R-isomer, and taurine conjugates of both | Unmodified and taurine conjugate |

Source: Data derived from Roda et al., 2014. researchgate.net

Synthetic Methodologies for Int 777 R Enantiomer

Enantioselective Synthesis Strategies and Challenges

The creation of a single enantiomer of a chiral molecule is a significant challenge in organic synthesis. icjs.us For the INT-777 R-enantiomer, chemists have explored various strategies to control the stereochemistry at the key chiral center. These strategies can be broadly categorized into two main approaches: the use of chiral catalysts and the application of biocatalysis. numberanalytics.commdpi.com

One of the primary challenges lies in the fact that traditional chemical reactions on achiral starting materials typically produce a racemic mixture, meaning a 50:50 mixture of both enantiomers. pressbooks.pub Separating these enantiomers can be a difficult and costly process. Therefore, developing methods that directly produce the desired enantiomer in excess is highly desirable. icjs.us

Chiral Catalysis:

The use of chiral catalysts is a powerful strategy to achieve enantioselectivity. numberanalytics.com These catalysts, themselves chiral, create a chiral environment that favors the formation of one enantiomer over the other. pressbooks.pub For reactions involving the formation of the chiral center in the this compound, a variety of chiral ligands and metal complexes could be employed. For instance, in reactions like asymmetric hydrogenation or alkylation, chiral phosphine (B1218219) ligands such as BINAP or bis(oxazoline) ligands (BOX) are often successful. numberanalytics.com The choice of catalyst and reaction conditions, including solvent and temperature, is crucial for maximizing the enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer. icjs.usnumberanalytics.com

Biocatalysis with Transaminases:

A particularly effective method for producing chiral amines, a key structural feature of the this compound, is through the use of transaminase (TA) enzymes. diva-portal.org These enzymes are highly enantioselective and can be used in two main ways:

Kinetic Resolution: In this approach, a racemic mixture of the amine is subjected to a transaminase that selectively reacts with one enantiomer, leaving the other, desired enantiomer unreacted and in high enantiomeric purity. For example, an (S)-selective transaminase from Chromobacterium violaceum (Cv-ATA) has been used to resolve a racemic precursor, providing the (R)-enantiomer with excellent yield and an enantiomeric excess greater than 99%. diva-portal.org

Asymmetric Synthesis: This method involves the direct conversion of a prochiral ketone to the desired chiral amine using an enantioselective transaminase. An (R)-selective transaminase from Arthrobacter sp. (ATA-117-Rd11) has been successfully used for the asymmetric amination of a prochiral ketone precursor to give the (R)-amine with over 99% e.e. diva-portal.org However, a challenge with this approach can be the unfavorable thermodynamic equilibrium of the reaction, which can limit the product yield. diva-portal.org

Challenges in Enantioselective Synthesis:

Despite the availability of these powerful methods, several challenges remain. The identification of the optimal catalyst or enzyme for a specific substrate can require extensive screening. numberanalytics.comdiva-portal.org Furthermore, the reaction conditions must be carefully optimized to achieve high conversion and enantioselectivity. numberanalytics.com In some cases, the substrate may not be well-tolerated by the catalyst or enzyme, leading to low reactivity. Another significant challenge is the potential for racemization, where the desired enantiomer converts back into a mixture of both enantiomers under the reaction conditions. mdpi.com

Optimization of Synthetic Routes for Scalability and Purity

Once a viable enantioselective route has been established, the next critical step is to optimize it for large-scale production while ensuring high purity of the final product. This process, often referred to as route scouting, is essential for the efficient and cost-effective manufacturing of pharmaceuticals. adesisinc.com

Key Optimization Parameters:

The optimization process involves a systematic investigation of various reaction parameters to identify the most efficient and robust conditions. This includes:

Catalyst Loading: Minimizing the amount of expensive chiral catalyst or enzyme used without compromising yield or enantioselectivity is a key economic driver. numberanalytics.com

Reaction Concentration: Increasing the concentration of reactants can improve throughput and reduce solvent waste, but it can also lead to side reactions or solubility issues.

Temperature and Pressure: These parameters can significantly influence reaction rates and selectivity.

Solvent Selection: The choice of solvent can impact reaction performance and is also a critical consideration for environmental sustainability ("green chemistry"). nih.gov

Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the final product is crucial. This may involve techniques like crystallization or chromatography.

Scalability Considerations:

A synthetic route that works well on a small laboratory scale may not be directly transferable to a large-scale manufacturing process. rsc.orgd-nb.info Challenges that can arise during scale-up include:

Heat Transfer: Exothermic reactions that are easily controlled in small flasks can become difficult to manage in large reactors.

Mixing: Ensuring efficient mixing of reactants in large volumes can be challenging.

Safety: The potential hazards associated with the reaction must be carefully assessed and managed at a larger scale.

For the synthesis of the this compound, a scalable route would likely favor a process with a minimal number of steps, using readily available and inexpensive starting materials, and avoiding the use of hazardous reagents or extreme reaction conditions. rsc.org The use of biocatalysis, for instance, can be advantageous for scalability due to the mild reaction conditions and high selectivity of enzymes. diva-portal.org

Purity Enhancement:

Achieving high purity is paramount for a pharmaceutical compound. Optimization of the final purification steps is therefore critical. This can involve:

Crystallization: This is often the preferred method for purification on a large scale as it can be highly effective at removing impurities and can also be used to isolate the desired enantiomer.

Chromatography: While effective, chromatography can be expensive and time-consuming on a large scale. d-nb.info However, for high-value products, it may be a necessary step to achieve the required purity.

The development of a robust and scalable synthetic route for the this compound is an iterative process that requires careful consideration of all these factors to ensure the efficient and reliable production of this important therapeutic agent.

Advanced Characterization of Synthetic Intermediates and Final Product Stereochemistry

The unambiguous determination of the three-dimensional arrangement of atoms, or stereochemistry, of the this compound and its synthetic intermediates is of utmost importance. Advanced analytical techniques are employed to confirm the absolute configuration and enantiomeric purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation. ipb.pt To determine the enantiomeric ratio, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used. nih.gov These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct signals in the NMR spectrum, allowing for their quantification. nih.gov For selenium-containing compounds, 77Se NMR can be a particularly sensitive probe of the local chemical environment and can be used in conjunction with computational methods to help determine the preferred conformation of the molecule. lookchem.com

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and reliable method for separating and quantifying enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov By comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) can be accurately determined.

Optical Rotation:

Chiral molecules have the ability to rotate the plane of polarized light. masterorganicchemistry.com The direction and magnitude of this rotation are characteristic of a specific enantiomer. A polarimeter is used to measure the observed rotation. The specific rotation, [α], is a standardized value that is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. masterorganicchemistry.com While the sign of the optical rotation ((+) for dextrorotatory or (-) for levorotatory) indicates which enantiomer is present, it does not directly correlate with the (R) or (S) designation, which is determined by the Cahn-Ingold-Prelog priority rules. masterorganicchemistry.com

X-ray Crystallography:

When a single crystal of the compound can be obtained, X-ray crystallography provides the most definitive determination of its three-dimensional structure, including the absolute stereochemistry. This technique provides a detailed map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

The combination of these advanced characterization techniques provides a comprehensive and unambiguous confirmation of the stereochemical integrity of the synthetically prepared this compound, ensuring that the final product meets the stringent quality standards required for a pharmaceutical agent.

Advanced Research Methodologies and Translational Avenues Mechanistic Focus

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Effects

Omics technologies offer a holistic view of the molecular changes induced by a compound, moving beyond a single pathway to capture a broad spectrum of cellular responses. nih.gov Proteomics, the large-scale study of proteins, and metabolomics, the comprehensive analysis of metabolites, are particularly powerful in this context. acs.orgmdpi.com

Proteomics: This technology is used to identify and quantify the entire set of proteins (the proteome) in a cell or tissue. Using techniques like mass spectrometry, researchers can observe how treatment with the INT-777 R-enantiomer alters protein expression and post-translational modifications. acs.org This can reveal downstream signaling cascades, compensatory mechanisms, and potential off-target effects. For instance, quantitative proteomics could compare the proteomic fingerprints of cells treated with the R-enantiomer versus the S-enantiomer, highlighting differences in protein networks related to inflammation, metabolism, and cell survival that are dependent on the stereochemistry of the TGR5 agonist. nih.govepfl.ch

Metabolomics: This field involves the measurement of the complete set of small-molecule metabolites in a biological sample. By analyzing the metabolome, scientists can gain a functional readout of cellular activity. Application of metabolomics could elucidate how the this compound, despite its lower potency, influences metabolic pathways such as glucose and lipid metabolism. nih.govresearchgate.net Techniques like nuclear magnetic resonance (NMR) and mass spectrometry can map the metabolic shifts following TGR5 activation by the R-enantiomer, providing a detailed picture of its impact on cellular energy homeostasis. mdpi.com

Recent advances in whole-genome sequencing, proteomics, and metabolomics are expected to accelerate the understanding of the biosynthetic pathways and distinct biological activities of enantiomeric compounds. scispace.comumich.edu

Table 1: Overview of Relevant Omics Technologies

| Omics Technology | Core Principle | Application to this compound Research |

|---|---|---|

| Proteomics | Large-scale study of proteins, their structures, and functions, often using mass spectrometry. acs.org | To identify changes in protein expression and signaling pathways (e.g., NF-κB, CREB) specifically modulated by the R-enantiomer compared to the S-enantiomer. epfl.chresearchgate.net |

| Metabolomics | Comprehensive analysis of small molecules (metabolites) within a biological system. mdpi.com | To map shifts in metabolic pathways (e.g., glucose homeostasis, lipid metabolism) and identify unique metabolic signatures resulting from R-enantiomer activity. researchgate.net |

| Transcriptomics | Study of the complete set of RNA transcripts (the transcriptome) produced by the genome. | To determine which genes are up- or down-regulated upon TGR5 activation by the R-enantiomer, providing clues about the initial cellular response. |

Advanced Imaging Techniques for In Vivo Distribution and Target Engagement

Understanding where a compound distributes in the body and confirming it engages its intended target are fundamental aspects of drug development. Advanced molecular imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are invaluable for non-invasively assessing these parameters in living organisms. nih.govrsc.org

While specific imaging studies for the this compound are not extensively published, the methodology for its evaluation is well-established. This would involve synthesizing a radiolabeled version of the molecule, for example, by incorporating a positron-emitting isotope like Carbon-11 ([11C]) or Fluorine-18 ([18F]). mdpi.comnih.gov

In Vivo Distribution: By administering the radiolabeled this compound and performing a PET scan, researchers could visualize its uptake and clearance from various organs and tissues over time. mdpi-res.com This would reveal its pharmacokinetic profile, including whether it crosses the blood-brain barrier and accumulates in target tissues known to express TGR5, such as the intestine, brown adipose tissue, and certain immune cells. koreamed.org

Target Engagement: PET imaging can also confirm that the compound binds to its target, TGR5, in vivo. This is often achieved through blocking studies, where the organism is pre-treated with a non-radiolabeled version of the drug before the radiotracer is administered. ethz.ch A significant reduction in the PET signal in TGR5-rich tissues after pre-treatment would confirm specific binding. Comparing the target engagement of the radiolabeled R- and S-enantiomers could provide direct, in vivo evidence of their differing affinities for TGR5. mdpi.com

Table 2: Advanced Imaging in Compound Evaluation

| Technique | Principle | Relevance to this compound |

|---|---|---|

| Positron Emission Tomography (PET) | Uses radiotracers that emit positrons to create 3D images of functional processes in the body. ethz.ch | A radiolabeled R-enantiomer could be used to non-invasively quantify its distribution, pharmacokinetics, and binding to TGR5 in preclinical models. rsc.org |

| Autoradiography | An imaging technique that uses a radiolabeled substance to visualize its distribution within a tissue slice. | Could be used on ex vivo tissue sections to precisely locate the binding sites of the radiolabeled R-enantiomer at a microscopic level. ethz.ch |

Genetic Modulation Techniques (e.g., CRISPR-Cas9 in TGR5 Models)

Genetic modulation techniques are powerful tools for validating drug targets and confirming that a compound's effects are mediated through a specific receptor. The CRISPR-Cas9 gene-editing system has revolutionized this area by allowing for the precise knockout or modification of genes in cell lines and animal models. nih.govuc.pt

To unequivocally demonstrate that the biological effects of the this compound are dependent on TGR5, researchers can employ CRISPR-Cas9 to create TGR5-knockdown or knockout models.

In Vitro Validation: In cell culture models, CRISPR can be used to delete the TGR5 gene. If the this compound elicits a response (e.g., an increase in intracellular cAMP) in normal cells but fails to do so in TGR5-knockout cells, it provides strong evidence that the effect is TGR5-mediated. nih.gov

In Vivo Confirmation: This principle can be extended to animal models. Studies using the parent compound, INT-777, have utilized TGR5 CRISPR knockout rats. In one such study, the neuroprotective effects of INT-777 observed in normal rats following subarachnoid hemorrhage were completely abolished in rats that received an injection of TGR5 CRISPR, confirming the central role of the receptor in the therapeutic outcome. nih.gov A similar approach with the R-enantiomer would be definitive in validating its mechanism of action.

These genetic techniques are crucial for distinguishing true on-target activity from any potential off-target effects, a critical step in the evaluation of any research compound. uc.pt

Table 3: Hypothetical CRISPR-Cas9 Validation Workflow for this compound

| Step | Description | Expected Outcome |

|---|---|---|

| 1. Design | Design guide RNAs (sgRNAs) that specifically target the TGR5 gene for knockout. uc.pt | Highly specific sgRNAs that minimize off-target editing. |

| 2. In Vitro Model | Introduce the Cas9 enzyme and TGR5-specific sgRNAs into a TGR5-expressing cell line (e.g., NCI-H716). | Creation of a stable TGR5-knockout cell line. |

| 3. Treatment | Treat both the normal (wild-type) and TGR5-knockout cells with the this compound. | N/A |

| 4. Analysis | Measure a key downstream indicator of TGR5 activation, such as cAMP levels. koreamed.org | cAMP levels increase in wild-type cells but not in TGR5-knockout cells, confirming the R-enantiomer acts through TGR5. |

Development of Research Probes and Tool Compounds

Tool compounds are essential for basic research, allowing scientists to probe the function of specific proteins and pathways. An ideal tool compound has high potency and selectivity for its target. The S-enantiomer, INT-777, is a well-established tool compound used to investigate the physiological roles of TGR5. caymanchem.comresearchgate.net

The this compound, while less potent, serves a distinct but equally important role as a research tool. medchemexpress.comchemsrc.com

Stereoselectivity Probe: The significant difference in potency between the R- and S-enantiomers highlights the stereospecificity of the TGR5 binding pocket. The R-enantiomer can be used as a control compound to ensure that a biological effect observed with INT-777 is genuinely due to its specific, high-affinity interaction with TGR5 and not a result of non-specific or off-target effects that might be shared by the general chemical scaffold.

The development of enantiomeric pairs, where one is significantly more active than the other, is a classic strategy in medicinal chemistry to validate a drug's mechanism of action. nih.gov

Table 4: Enantiomer Potency Comparison

| Compound | Stereochemistry | TGR5 Agonist Potency (EC₅₀) | Primary Research Use |

|---|---|---|---|

| INT-777 (S-EMCA) | S-enantiomer | 0.82 µM caymanchem.commedchemexpress.com | Potent and selective agonist for studying TGR5 function. researchgate.net |

| This compound | R-enantiomer | 4.79 µM medchemexpress.comcenmed.com | Control compound for validating stereospecificity and on-target effects. chemsrc.com |

Future Directions and Unexplored Research Avenues

Investigation of Novel Biological Activities and Molecular Targets Beyond TGR5

While the primary known target of the INT-777 series is the Takeda G-protein-coupled receptor 5 (TGR5), a comprehensive investigation into the potential off-target effects and novel biological activities of the R-enantiomer is a critical area for future exploration. mdpi.comresearchgate.net The stereochemistry of a molecule can significantly influence its interaction with biological targets. Therefore, it is plausible that the R-enantiomer of INT-777 interacts with other receptors or cellular pathways, distinct from TGR5, which could mediate unique physiological effects.

Future research should focus on unbiased screening approaches to identify new molecular targets. This could involve techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational docking studies against a broad panel of receptors and enzymes. Uncovering novel targets could reveal previously unknown therapeutic applications for this compound, potentially in areas unrelated to the known functions of TGR5.

Long-Term Mechanistic Studies in Complex Preclinical Disease Models

To fully understand the therapeutic potential of the INT-777 R-enantiomer, long-term mechanistic studies in complex preclinical disease models are essential. mdpi.com While initial studies have focused on its choleretic effects, its long-term impact on chronic disease states remains largely unexplored. chemsrc.com Preclinical models of metabolic syndrome, non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease would be particularly relevant, given the known roles of bile acid signaling in these conditions. nih.gov

These long-term studies should aim to elucidate the downstream signaling pathways affected by the R-enantiomer. This includes investigating its influence on gene expression, protein activation, and metabolic fluxes over extended periods. Such studies will be crucial in determining the compound's efficacy and understanding its mechanism of action in a more physiologically relevant context. unibo.itmedrxiv.orgportlandpress.com

Synergistic or Additive Effects with Other Pharmacological Agents (Preclinical)

Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. researchgate.netacs.org Preclinical investigations into the synergistic or additive effects of the this compound with other pharmacological agents are a promising research direction. frontiersin.org For instance, combining it with drugs that target complementary pathways in metabolic diseases, such as FXR agonists or GLP-1 receptor agonists, could lead to improved therapeutic outcomes. portlandpress.comresearchgate.net

Isobolographic analysis and other established methods for assessing drug interactions should be employed in preclinical models to identify potentially beneficial combinations. mdpi.com These studies could reveal novel therapeutic strategies for complex multifactorial diseases where targeting a single pathway may be insufficient.

Development of Improved Analogues with Enhanced Specificity or Pharmacokinetic Properties

The chemical scaffold of INT-777 provides a valuable starting point for the development of improved analogues. cell-stress.comresearchgate.net Medicinal chemistry efforts can be directed towards synthesizing derivatives of the R-enantiomer with enhanced specificity for its target(s) or improved pharmacokinetic properties. mdpi.comliverpool.ac.uk Modifications to the steroid nucleus or the side chain could be systematically explored to optimize the compound's activity and drug-like properties. unibo.it

The development of non-steroidal agonists and antagonists for receptors targeted by bile acid derivatives is also an active area of research, which could inform the design of novel analogues. nih.gov Furthermore, exploring different enantiomers of related compounds has, in some cases, led to the development of drugs with improved therapeutic profiles, a strategy known as a "chiral switch". nih.govnih.govacs.org This approach could be applied to the INT-777 scaffold to identify analogues with superior therapeutic potential. jci.orgcsic.esmdpi.commdpi.com The synthesis and evaluation of such analogues will be crucial in the quest for more effective and safer therapies.

Q & A

(Basic) What is the structural and functional distinction between INT-777 and its R-enantiomer in TGR5 activation?

The R-enantiomer of INT-777 exhibits a ~5.8-fold lower potency for TGR5 activation (EC50 = 4.79 μM vs. 0.82 μM for INT-777) due to stereospecific binding differences. This disparity necessitates rigorous enantiomeric purity validation (>99% via chiral HPLC) to avoid confounding results in pharmacological assays .

(Basic) Which in vitro assays are recommended to evaluate the pharmacological activity of INT-777 R-enantiomer on TGR5?

Key assays include:

- Ussing chamber measurements of short-circuit current (Isc) in seromuscular-stripped rat distal colon, with dose-response curves (10–100 μM) to assess ion transport inhibition.

- Transepithelial electrical resistance (TEER) monitoring to evaluate epithelial barrier function.

- Co-treatment with TGR5 antagonists (e.g., SBI-115) confirms target specificity .

(Advanced) How should researchers address discrepancies in triglyceride modulation data when studying this compound in steroidogenic cells?

Discrepancies arise from post-translational regulation (e.g., phosphorylation) not captured by mRNA analysis. Methodological solutions include:

- Lipid droplet quantification via Nile Red staining.

- Protein-level assays (e.g., ACC phosphorylation via Western blot).

- Pharmacological inhibitors (e.g., H89 for PKA) to validate signaling pathways .

(Advanced) What experimental controls are critical when assessing neuron-dependent vs. epithelial effects of this compound in colonic secretion studies?

- Neuron-free mucosal-submucosal preparations to isolate epithelial contributions.

- Tetrodotoxin (TTX) to block neuronal activity in intact tissue.

- Immunohistochemistry for TGR5 localization in enteric neurons and colonocytes .

(Advanced) What statistical approaches are appropriate for analyzing dose-dependent effects of this compound on ion transport?

- Two-way ANOVA with Bonferroni post hoc tests for multiple comparisons.

- Significance thresholds adjusted for repeated measures (e.g., p<0.05 for Isc reduction vs. vehicle controls) .

(Basic) How does the R-enantiomer’s lower TGR5 potency influence in vitro experimental design compared to INT-777?

- Use higher concentrations (≥10 μM) to achieve comparable receptor activation.

- Include enantiomer-specific controls (e.g., S-enantiomer) to isolate stereospecific effects .

(Advanced) What methodologies confirm the role of TGR5 signaling in this compound-mediated neuroprotection against inflammation?

- Intranasal administration in stroke models (e.g., middle cerebral artery occlusion) combined with TGR5 knockout mice .

- Assess NLRP3 inflammasome suppression via ELISA (TNF-α, IL-1β) and immunohistochemistry (Iba-1, MPO) .

(Basic) What are the standard purity requirements for this compound in preclinical studies?

- Purity must exceed 95% (ideally >99%), verified via HPLC or LC-MS.

- Solubility in DMSO (10 mM stock) requires validation to prevent aggregation in cell-based assays .

(Advanced) How can researchers differentiate TGR5-specific effects from off-target actions in this compound studies?

- TGR5-specific antagonists (e.g., SBI-115) to block agonist effects.

- CRISPR/Cas9-mediated TGR5 knockout cell lines to confirm receptor dependency.

- Dose-escalation studies comparing R-enantiomer with inactive enantiomers .

(Advanced) What are the limitations of using Nile Red staining to assess lipid metabolism in this compound-treated cells?

Nile Red detects neutral lipids (triglycerides, cholesterol esters) but cannot distinguish between lipid classes. Complementary methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.